molecular formula C8H15NO4S B12760382 N-Carbethoxy-L-methionine CAS No. 5700-77-6

N-Carbethoxy-L-methionine

Cat. No.: B12760382
CAS No.: 5700-77-6
M. Wt: 221.28 g/mol
InChI Key: NHTCAJWKRVYNBE-LURJTMIESA-N
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Description

N-Carbethoxy-L-methionine is a derivative of the essential amino acid methionine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the methionine molecule. The molecular formula of this compound is C8H15NO4S, and it has a molecular weight of 221.27 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbethoxy-L-methionine typically involves the reaction of L-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative . The general reaction scheme is as follows:

L-Methionine+Ethyl ChloroformateThis compound+HCl\text{L-Methionine} + \text{Ethyl Chloroformate} \rightarrow \text{this compound} + \text{HCl} L-Methionine+Ethyl Chloroformate→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Carbethoxy-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Carbethoxy-L-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Carbethoxy-L-methionine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in methionine metabolism. For example, it may inhibit methionine synthase, an enzyme crucial for the conversion of homocysteine to methionine, thereby affecting cellular methylation processes and gene expression . Additionally, its ethoxycarbonyl group can participate in reactions that modify proteins or nucleic acids, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbethoxy-L-methionine is unique due to its ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other methionine derivatives. This modification can influence its solubility, stability, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

5700-77-6

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

NHTCAJWKRVYNBE-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCOC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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